molecular formula C22H24ClN5O3 B2472963 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide CAS No. 940859-53-0

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide

Cat. No. B2472963
CAS RN: 940859-53-0
M. Wt: 441.92
InChI Key: QIMLBAXRNPUCGI-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Chemical and Pharmacological Exploration

A comprehensive review highlighted the intricate relationships between chemical structure and pharmacological activity in compounds like N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide. It emphasized the need for continued investigation into their potential therapeutic applications, underscoring the importance of chemical modifications to enhance efficacy and safety (Ferreira et al., 2013).

Chemical Reactivity and Biological Applications

In-depth reviews have focused on the reactivity of specific derivative groups, such as 1,2,4-triazole-3-thione, highlighting their significance in the synthesis of biologically active substances. These compounds have shown promise across various biological activities, making them a focal point for ongoing scientific research (Kaplaushenko, 2019; Ohloblina, 2022).

Synthetic Procedures and Structural Properties

Studies have also delved into the synthesis and structural properties of related compounds, exploring novel synthetic routes and providing insights into their potential applications. This research is critical for understanding the versatility and utility of these compounds in various scientific and pharmaceutical contexts (Issac & Tierney, 1996).

Pharmacokinetics, Pharmacodynamics, and Analytical Methods

Comprehensive reviews have been conducted on the pharmacokinetics, pharmacodynamics, and analytical methods of related compounds, such as Bilastine. These studies are essential for developing a deeper understanding of the drugs' behavior in the body, their mechanism of action, and the methods needed for their analysis and quantification (Sharma et al., 2021).

Therapeutic Potential and Development

Detailed reviews have been published on the therapeutic potential and development of related compounds, emphasizing the importance of these molecules in the treatment of various diseases and conditions. These reviews highlight the continuous efforts and advancements in drug discovery and development, showcasing the significance of these compounds in the pharmaceutical landscape (Hossain et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-14(2)22(15-3-6-19-20(9-15)31-8-7-30-19)25-11-21(29)27-17-10-16(23)4-5-18(17)28-13-24-12-26-28/h3-6,9-10,12-14,22,25H,7-8,11H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMLBAXRNPUCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCO2)NCC(=O)NC3=C(C=CC(=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide

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